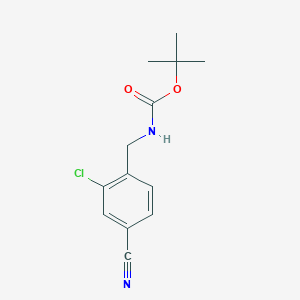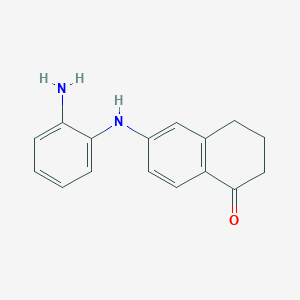
C24H30F3N3O5S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that features a trifluoromethane sulfonyloxy group, a piperazine ring, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethane sulfonyloxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Aplicaciones Científicas De Investigación
tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethane sulfonyloxy group is known to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The piperazine and pyridine rings contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate include other molecules with trifluoromethane sulfonyloxy groups and piperazine or pyridine rings. Examples include:
- tert-butyl 4-{6-[4-(propan-2-yl)-3-(methanesulfonyloxy)phenyl]pyridin-2-yl}piperazine-1-carboxylate
- tert-butyl 4-{6-[4-(propan-2-yl)-3-(ethanesulfonyloxy)phenyl]pyridin-2-yl}piperazine-1-carboxylate .
Uniqueness
The uniqueness of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate lies in its trifluoromethane sulfonyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C24H30F3N3O5S |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
ethyl 4-[4-[2-(cyclohexen-1-yl)ethyl]-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30F3N3O5S/c1-2-35-24(32)30-12-10-29(11-13-30)23(31)17-18(25)20(27)22-21(19(17)26)28(14-15-36(22,33)34)9-8-16-6-4-3-5-7-16/h6H,2-5,7-15H2,1H3 |
Clave InChI |
NVNNRQCYZJANEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CCCCC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
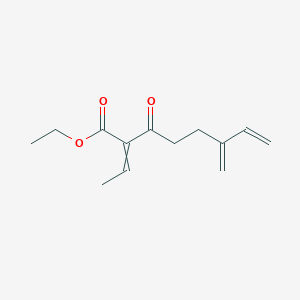
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
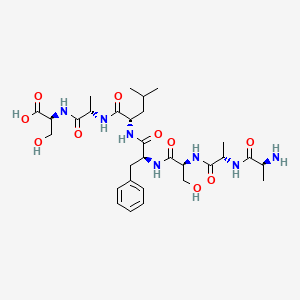
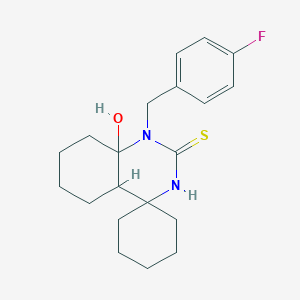
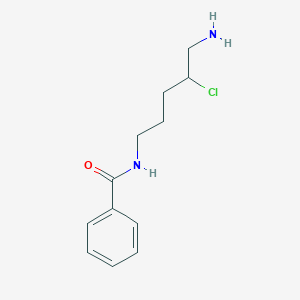
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
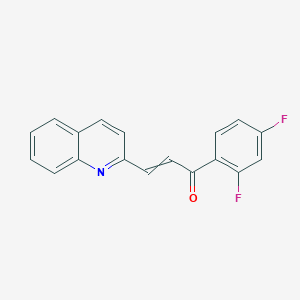
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
